molecular formula C16H26N2O5S B10884259 1-(Ethylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine

1-(Ethylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No.: B10884259
M. Wt: 358.5 g/mol
InChI Key: IMHGZSBIPCMJGI-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with an ethylsulfonyl group and a 2,3,4-trimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation, where piperazine is reacted with ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2,3,4-Trimethoxybenzyl Group: The final step involves the alkylation of the piperazine nitrogen with 2,3,4-trimethoxybenzyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Ethylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group may enhance the compound’s binding affinity to these targets, while the trimethoxybenzyl group can modulate its pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine
  • 1-(Ethylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine
  • 1-(Ethylsulfonyl)-4-(2,3-dimethoxybenzyl)piperazine

Comparison: 1-(Ethylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and binding affinities, making it a valuable subject for comparative studies in medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C16H26N2O5S

Molecular Weight

358.5 g/mol

IUPAC Name

1-ethylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C16H26N2O5S/c1-5-24(19,20)18-10-8-17(9-11-18)12-13-6-7-14(21-2)16(23-4)15(13)22-3/h6-7H,5,8-12H2,1-4H3

InChI Key

IMHGZSBIPCMJGI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC

Origin of Product

United States

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